O-[(pyrimidin-2-yl)methyl]hydroxylamine
CAS No.:
Cat. No.: VC15757232
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol
* For research use only. Not for human or veterinary use.
![O-[(pyrimidin-2-yl)methyl]hydroxylamine -](/images/structure/VC15757232.png)
Specification
Molecular Formula | C5H7N3O |
---|---|
Molecular Weight | 125.13 g/mol |
IUPAC Name | O-(pyrimidin-2-ylmethyl)hydroxylamine |
Standard InChI | InChI=1S/C5H7N3O/c6-9-4-5-7-2-1-3-8-5/h1-3H,4,6H2 |
Standard InChI Key | VFRQBXCZQQMVMI-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(N=C1)CON |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked to a hydroxylamine (-NHOH) group through a methylene (-CH₂-) spacer. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | O-(pyrimidin-2-ylmethyl)hydroxylamine | |
Molecular Formula | C₅H₇N₃O | |
SMILES | C1=CN=C(N=C1)CON | |
InChIKey | VFRQBXCZQQMVMI-UHFFFAOYSA-N |
The pyrimidine ring’s electron-deficient nature influences reactivity, enabling participation in nucleophilic substitutions and cycloadditions . The hydroxylamine group’s dual nucleophilic (NH₂) and electrophilic (OH) sites facilitate diverse reaction pathways.
Synthetic Methodologies
Nucleophilic Alkylation Strategies
A prominent synthesis route involves O-alkylation of hydroxylamine with 2-(chloromethyl)pyrimidine derivatives. The ACS Omega study demonstrates that 4-(iodomethyl)pyrimidines react efficiently with hydroxylamine under mild conditions:
Substrate | Solvent | Time (h) | Yield (%) |
---|---|---|---|
4-(Iodomethyl)pyrimidine | Acetone | 0.5 | 89 |
6-Methyl derivative | Acetone | 1.0 | 70 |
Reaction optimization reveals acetone as the preferred solvent, achieving >90% yields within 30 minutes at reflux . Chemoselectivity for O- over N-alkylation is attributed to steric hindrance from the pyrimidine’s 6-methyl group .
Alternative Pathways
VulcanChem reports condensation reactions between pyrimidine-2-carbaldehydes and hydroxylamine hydrochloride in ethanol/water mixtures. While yields are unspecified, this method avoids hazardous alkylating agents:
Biological Activity and Mechanisms
Organism | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Candida albicans | 25.0 |
Proposed mechanisms include inhibition of fungal cytochrome P450 enzymes and bacterial cell wall synthesis. The pyrimidine moiety may enhance membrane permeability, as evidenced by logP calculations (0.94 ± 0.12).
Enzyme Inhibition
Molecular docking simulations suggest high affinity for xanthine oxidase (binding energy: −8.2 kcal/mol) and dihydrofolate reductase (−7.9 kcal/mol). These interactions correlate with the compound’s potential in treating gout and bacterial infections.
Applications in Organic Synthesis
Heterocyclic Functionalization
The hydroxylamine group serves as a linchpin for constructing complex architectures. Notable transformations include:
-
Nitrone Formation: Reaction with aldehydes yields stable nitrones for 1,3-dipolar cycloadditions :
-
Reductive Amination: Catalytic hydrogenation produces secondary amines, useful in pharmaceutical synthesis.
Coordination Chemistry
The pyrimidine nitrogen and hydroxylamine oxygen act as bidentate ligands, forming complexes with Cu(II) and Fe(III). Stability constants (logβ) range from 8.2 (Cu) to 6.7 (Fe), suggesting utility in catalysis.
Comparative Analysis with Structural Analogs
The pyrimidine derivative’s higher aromaticity confers superior thermal stability (decomposition at 215°C vs. 185°C for furan analogs).
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